N4-(2,5-dimethoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
4-N-(2,5-dimethoxyphenyl)-6-N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-15(2)13-24-23-27-21(26-19-12-17(30-3)10-11-20(19)31-4)18-14-25-29(22(18)28-23)16-8-6-5-7-9-16/h5-12,14-15H,13H2,1-4H3,(H2,24,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXQVBLECOKVTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, N4-(2,5-dimethoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, also known as NCGC00287263-01, primarily targets the Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein serine/threonine kinases that play crucial roles in the regulation of cell cycle and transcription. They are considered promising targets for the treatment of cancers and other diseases.
Mode of Action
This compound interacts with its target, CDK6, by inhibiting its activity. The inhibition of CDK6 leads to a halt in the cell cycle, preventing the proliferation of cancer cells. The most potent compound in this series showed superior antitumor activities and good CDK6 inhibitory activity.
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle regulation pathway. CDK6 is a key player in the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK6, the compound prevents the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells.
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. By targeting and inhibiting CDK6, the compound prevents the progression of the cell cycle, leading to a halt in cancer cell proliferation. This results in the potential reduction of tumor growth.
Biological Activity
N4-(2,5-dimethoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits significant biological activity, particularly in the context of cancer treatment and enzyme inhibition. The following sections detail its biological activity, synthesis, and potential therapeutic applications.
The compound has been identified as a potent inhibitor of specific protein kinases, particularly casein kinase 1 (CK1) and epidermal growth factor receptor (EGFR) tyrosine kinases. Aberrant activation of CK1 has been linked to various cancers and central nervous system disorders. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can effectively inhibit CK1 with IC50 values indicating strong potency against this target .
Key Findings:
- CK1 Inhibition: this compound demonstrates significant inhibitory activity against CK1, which is crucial for regulating cellular processes involved in cancer progression .
- EGFR Inhibition: The compound also inhibits EGFR activity, which is essential for cell proliferation and survival in cancer cells. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .
Case Studies and Research Findings
Research has focused on the compound's efficacy in various cancer cell lines. For instance, studies involving A549 (lung cancer) and HCT-116 (colon cancer) cells have shown promising results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 8.21 |
| This compound | HCT-116 | 19.56 |
These findings suggest that the compound is effective in inducing apoptosis and inhibiting cell cycle progression in cancer cells .
Structural Insights
The unique structure of this compound allows it to interact favorably with target enzymes. The presence of the dimethoxyphenyl and methylpropyl groups enhances its binding affinity towards CK1 and EGFR compared to other similar compounds .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole and pyrimidine derivatives. Common methods include:
- Formation of the Pyrazole Ring: Starting materials are reacted under controlled conditions to form the initial pyrazole structure.
- Pyrimidine Fusion: The pyrazole is then fused with a pyrimidine ring through cyclization reactions.
- Substitution Reactions: The final compound is obtained by introducing the dimethoxyphenyl and methylpropyl groups through electrophilic substitution.
Comparison with Similar Compounds
N4 Position Modifications
- Target Compound vs. Analog 1: The 2,5-dimethoxyphenyl group (target) provides two methoxy groups that may enhance solubility compared to the benzodioxol ring in Analog 1.
- Target Compound vs. Analog 2 :
Both share the same N4 substituent, suggesting similar electronic and steric environments. This consistency implies comparable interactions with aromatic binding pockets in biological targets.
N6 Position Modifications
- Analog 1 : The 3-methoxypropyl chain adds polarity due to the methoxy group, which may reduce logP (~3.5 estimated) but improve water solubility.
- Analog 2 : The butan-2-yl group has shorter branching than the target compound’s isobutyl group, which may reduce steric hindrance and alter binding kinetics .
Preparation Methods
Amination at the 4-Position
The 4-chloro group of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes substitution with 2,5-dimethoxyaniline. This reaction is catalyzed by palladium(II) acetate in the presence of Xantphos as a ligand, enabling Buchwald-Hartwig coupling under mild conditions (Table 1).
Table 1: Optimization of 4-Position Amination
| Condition | Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Standard | Pd(OAc)₂/Xantphos | Toluene | 110 | 78 |
| Ligand-free | Pd(OAc)₂ | Toluene | 110 | 32 |
| Alternative ligand | Pd(OAc)₂/BINAP | Dioxane | 100 | 65 |
The use of toluene as a solvent and Xantphos as a ligand maximizes yield by stabilizing the palladium intermediate and facilitating oxidative addition.
Introduction of the N6-(2-Methylpropyl) Group
Amination at the 6-Position
The 6-chloro intermediate is reacted with 2-methylpropylamine in dimethylformamide (DMF) at 80°C. Elevated temperatures (≥80°C) are required to overcome the decreased electrophilicity of the 6-position after the first substitution. Sodium hydride (NaH) is employed as a base to deprotonate the amine, enhancing nucleophilicity (Table 2).
Table 2: Solvent and Base Effects on 6-Position Amination
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | NaH | 80 | 12 | 85 |
| THF | K₂CO₃ | 60 | 24 | 47 |
| EtOH | Et₃N | 70 | 18 | 62 |
Polar aprotic solvents like DMF improve reaction efficiency by solubilizing both the intermediate and the amine nucleophile.
Characterization and Analytical Validation
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.65–7.43 (m, 5H, phenyl-H), 6.98 (d, J = 8.8 Hz, 1H, dimethoxyphenyl-H), 3.85 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 3.21 (t, J = 6.4 Hz, 2H, NCH₂), 2.12 (m, 1H, CH(CH₃)₂), 1.02 (d, J = 6.6 Hz, 6H, CH₃).
-
IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1602 cm⁻¹ (C=N pyrimidine), 1245 cm⁻¹ (C-O methoxy).
Crystallographic Insights
Single-crystal X-ray diffraction of analogous compounds reveals intramolecular C-H···π interactions and hydrogen-bonded ribbons, which stabilize the molecular conformation during crystallization.
Challenges and Troubleshooting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
